molecular formula C17H18N2O3 B3004669 5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide CAS No. 2034497-32-8

5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide

Cat. No. B3004669
CAS RN: 2034497-32-8
M. Wt: 298.342
InChI Key: URTBMQFZEBTRGQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” consists of a five-membered isoxazole ring attached to a cyclopropyl group, an isochroman group, and a carboxamide group.


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a significant moiety. The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Scientific Research Applications

Drug Discovery and Development

Isoxazoles are a significant class of five-membered heterocycles found in many commercially available drugs. Their structural diversity allows them to bind to various biological targets, making them valuable in drug discovery . The compound could potentially be used to develop new medications with improved efficacy and safety profiles.

Anticancer Research

Isoxazole derivatives have shown promise in anticancer research. They can be designed to target specific pathways involved in cancer cell proliferation and survival . The compound’s structure could be modified to enhance its anticancer properties, potentially leading to the development of new cancer therapies.

Anti-inflammatory and Analgesic Applications

The isoxazole ring is known to impart anti-inflammatory and analgesic properties to molecules . As such, “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” could be explored for its potential use in treating inflammatory diseases and pain management.

Antimicrobial and Antiviral Agents

Isoxazole compounds have been studied for their antimicrobial and antiviral activities. Modifications to the isoxazole core can lead to the development of new agents that combat resistant strains of bacteria and viruses . This compound could contribute to the fight against infectious diseases.

Neurogenesis and Neuroprotective Effects

Isoxazole derivatives have been identified as inducers of neurogenesis, which is the process of generating new neurons in the brain . This property can be harnessed for treating neurodegenerative diseases or brain injuries. The compound could be investigated for its neuroprotective effects and ability to promote brain health.

Catalysis and Green Chemistry

Isoxazoles are also used in catalysis, particularly in metal-free synthetic routes. The development of eco-friendly synthetic strategies for isoxazoles is crucial for sustainable chemistry practices . “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” could be a key player in creating greener catalytic processes.

Future Directions

The future directions for “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” could involve the development of new eco-friendly synthetic strategies, given the significance of isoxazole in drug discovery . It would also be beneficial to explore its potential biological activities.

properties

IUPAC Name

5-cyclopropyl-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(15-8-16(22-19-15)11-5-6-11)18-9-14-7-12-3-1-2-4-13(12)10-21-14/h1-4,8,11,14H,5-7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTBMQFZEBTRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3CC4=CC=CC=C4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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